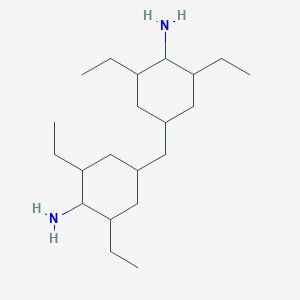
1-Cyclopropyl-4-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-ethynylbenzene is an organic compound with the molecular formula C11H10. It is characterized by the presence of a cyclopropyl group and an ethynyl group attached to a benzene ring. This compound is a solid, typically appearing as white to light yellow crystals or powder. It is soluble in various organic solvents but has low solubility in water .
Métodos De Preparación
1-Cyclopropyl-4-ethynylbenzene can be synthesized through organic synthesis methods. One common approach involves the reaction of an ethynyl compound with a corresponding cyclopropyl compound. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the desired product . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
1-Cyclopropyl-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-ethynylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropyl and ethynyl groups.
Biology: Researchers use this compound to study the effects of cyclopropyl and ethynyl groups on biological systems, including enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which 1-Cyclopropyl-4-ethynylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding affinity and specificity. The ethynyl group can participate in various chemical reactions, further modulating the compound’s activity. These interactions can affect molecular pathways involved in metabolic processes and signal transduction .
Comparación Con Compuestos Similares
1-Cyclopropyl-4-ethynylbenzene can be compared with other similar compounds, such as:
1-Propyl-4-ethynylbenzene: Similar structure but with a propyl group instead of a cyclopropyl group.
1-Cyclopropyl-4-methylbenzene: Contains a methyl group instead of an ethynyl group.
1-Cyclopropyl-4-ethynylcyclohexane: Features a cyclohexane ring instead of a benzene ring.
These comparisons highlight the unique structural features of this compound, particularly the presence of both cyclopropyl and ethynyl groups, which contribute to its distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H10 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1-cyclopropyl-4-ethynylbenzene |
InChI |
InChI=1S/C11H10/c1-2-9-3-5-10(6-4-9)11-7-8-11/h1,3-6,11H,7-8H2 |
Clave InChI |
WREBXCVYHWKUML-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


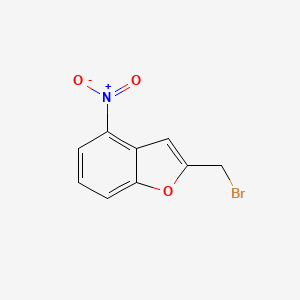


![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)
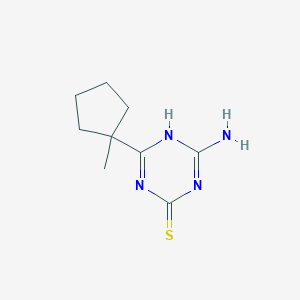
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
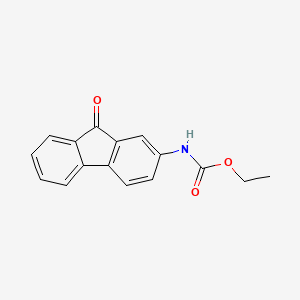
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
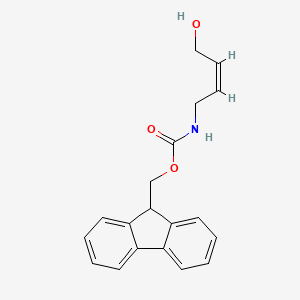
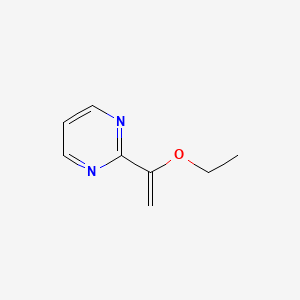
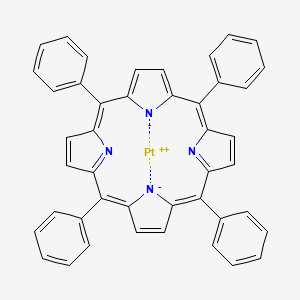
![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
